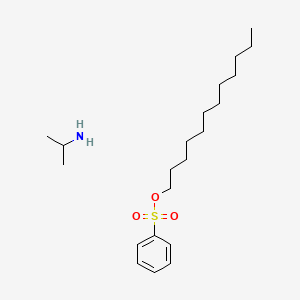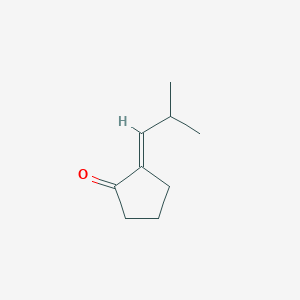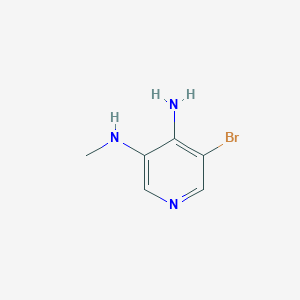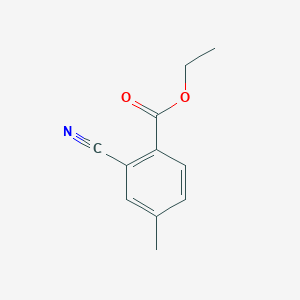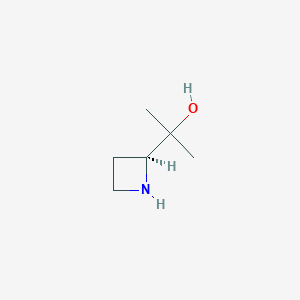
(S)-2-(Azetidin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Azetidin-2-yl)propan-2-ol is a chiral compound featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Azetidin-2-yl)propan-2-ol typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: This step may involve reduction reactions or other functional group transformations.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups into the azetidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand or inhibitor in biochemical studies.
Medicine: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Azetidin-2-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
®-2-(Azetidin-2-yl)propan-2-ol: The enantiomer of the compound, which might have different biological activities.
Azetidine: The parent compound without the hydroxyl group.
Other Azetidine Derivatives: Compounds with various substituents on the azetidine ring.
Uniqueness: (S)-2-(Azetidin-2-yl)propan-2-ol is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
459426-37-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-[(2S)-azetidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
CEKVXGHJKQTHHH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCN1)O |
Canonical SMILES |
CC(C)(C1CCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


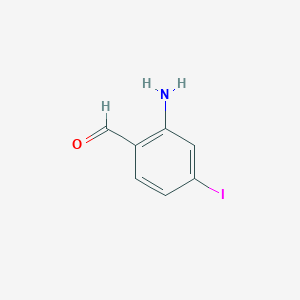
![7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro-](/img/structure/B12331492.png)
![(3R,4S)-4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12331502.png)

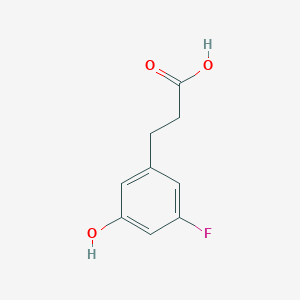
![3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one](/img/structure/B12331510.png)
![5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12331511.png)
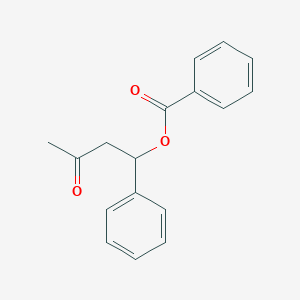
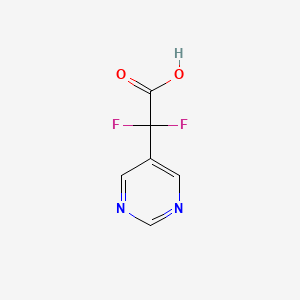
![4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12331527.png)
